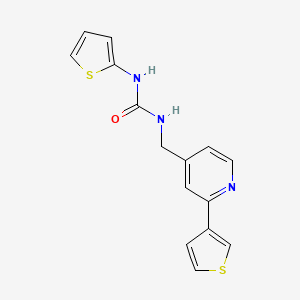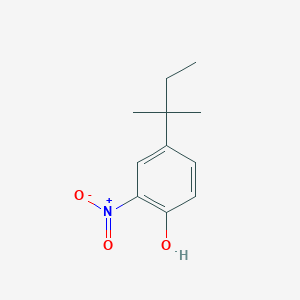
4-(2-Methylbutan-2-yl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(2-Methylbutan-2-yl)-2-nitrophenol often involves multi-component reactions or specific nitration processes. For example, a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, closely related in structure, is achieved from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without catalysts at room temperature (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been explored through crystallographic studies. For instance, the structure of a 1:1 complex of 4-nitrophenol and 4-methylpyridine demonstrates a hydrogen-bonded dimer with a specific dihedral angle, providing insights into intermolecular interactions and packing within the crystal lattice (Jin et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving nitrophenol derivatives are diverse and can lead to various functional materials. For example, nitration reactions of certain dimethylphenols have been shown to produce cyclohex-2-enones, illustrating the reactivity of nitrophenol compounds under specific conditions (Hartshorn et al., 1982).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvatochromism and solvation dynamics, have been studied extensively. For instance, nitro-substituted phenolates show reversible solvatochromism, which is crucial for understanding solute-solvent interactions and the development of solvatochromic switches (Nandi et al., 2012).
Chemical Properties Analysis
Chemotaxis and biodegradation studies on nitrophenol derivatives reveal significant insights into environmental bioremediation and the microbial degradation of toxic compounds. For example, Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol as a carbon source, indicating the potential for bioremediation of nitrophenol-contaminated environments (Bhushan et al., 2000).
Wissenschaftliche Forschungsanwendungen
1. Partitioning in Reverse Micellar Systems
The partitioning behavior of 4-nitrophenol in reverse micellar systems has been investigated. In a specific study, the partitioning of 4-nitrophenol in an aerosol-OT (AOT)–H2O–isooctane system was monitored, revealing dependencies on water content and buffer type. This research provides insights into the interactions and partitioning behavior of nitrophenols in complex systems (Hung & Chang, 1999).
2. Impact on Acetate Utilizing Methanogenic Systems
Studies have explored the effects of nitrophenols, including 4-nitrophenol, on anaerobic systems, particularly focusing on their toxic impacts on methanogenic bacteria. This research is crucial for understanding the environmental implications of nitrophenols in ecosystems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
3. Photocatalytic Degradation and Detection
Recent studies have focused on the photocatalytic degradation and electrochemical detection of 4-nitrophenol. For instance, the development of Ag2O-ZnO composite nanocones demonstrated significant potential in the electrochemical detection and photocatalytic degradation of 4-nitrophenol, highlighting its application in environmental monitoring and remediation (Chakraborty et al., 2021).
4. Analytical Methods for Detection and Quantification
Analytical methods have been developed for the simultaneous determination of 4-nitrophenol and its derivatives. A specific study established an ion-pair HPLC method for quantitating 4-nitrophenol, showcasing the method's precision and linearity, crucial for research and industrial applications (Almási, Fischer, & Perjési, 2006).
5. Synthesis of Nitrophenol Derivatives
Research has been conducted on the synthesis of various nitrophenol derivatives for potential applications in different fields. For example, the synthesis of substituted 2-Aminobenzothiazoles with 4-nitrophenol derivatives has been explored for their potential as cyanide sensors in aqueous media, demonstrating the versatility of nitrophenol compounds in chemical synthesis and sensor technology (Elsafy, Al-Easa, & Hijji, 2018).
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as Amorolfine , is the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes by Amorolfine disrupts this pathway, causing a decrease in ergosterol, a vital component of fungal cell membranes, and an increase in ignosterol .
Pharmacokinetics
It is known that the compound is applied topically, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be largely localized to the site of application .
Result of Action
The result of Amorolfine’s action is the disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol . This leads to the inhibition of fungal growth and replication .
Eigenschaften
IUPAC Name |
4-(2-methylbutan-2-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBVXMQEWCXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


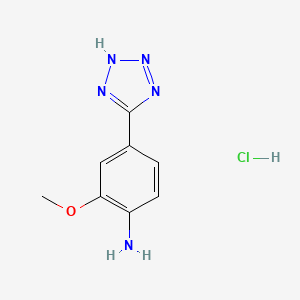
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)
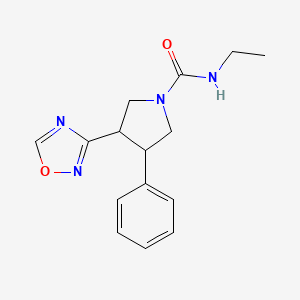
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
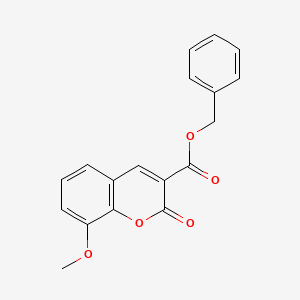
![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)
